5-(Oxiran-2-yl)-1,3-thiazole
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Overview
Description
5-(Oxiran-2-yl)-1,3-thiazole is a heterocyclic compound that features both an oxirane (epoxide) ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Oxiran-2-yl)-1,3-thiazole typically involves the reaction of thiazole derivatives with epoxide precursors. One common method is the reaction of 2-mercaptothiazole with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5-(Oxiran-2-yl)-1,3-thiazole undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The oxirane ring is highly reactive and can be opened by nucleophiles such as amines, alcohols, and thiols.
Substitution Reactions:
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, ethanol, water
Catalysts: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Major Products Formed:
Amino Alcohols: Formed by the reaction of the oxirane ring with amines
Thioethers: Formed by the reaction of the oxirane ring with thiols
Scientific Research Applications
5-(Oxiran-2-yl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Oxiran-2-yl)-1,3-thiazole is primarily based on the reactivity of its oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of various adducts. This reactivity is exploited in biological systems, where the compound can interact with nucleophilic sites on biomolecules, potentially disrupting their function .
Comparison with Similar Compounds
5-(Oxiran-2-yl)-1H-tetrazole: Shares the oxirane ring but has a tetrazole ring instead of a thiazole ring.
(3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: Contains an oxirane ring and is used in anticancer research.
Uniqueness: The presence of both sulfur and nitrogen in the thiazole ring also contributes to its unique chemical properties and biological activity .
Properties
Molecular Formula |
C5H5NOS |
---|---|
Molecular Weight |
127.17 g/mol |
IUPAC Name |
5-(oxiran-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C5H5NOS/c1-5(4-2-7-4)8-3-6-1/h1,3-4H,2H2 |
InChI Key |
WSZOEJQHPBJHFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=CN=CS2 |
Origin of Product |
United States |
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